molecular formula C7H13N3S B1331395 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine CAS No. 89881-38-9

5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1331395
CAS RN: 89881-38-9
M. Wt: 171.27 g/mol
InChI Key: ORIWBDUUQYFUBC-UHFFFAOYSA-N
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Description

5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine (5-DMPT) is an organic compound that belongs to the thiadiazole class of heterocyclic compounds. It is an amine derivative of thiadiazole and is used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. 5-DMPT has been the subject of numerous studies and has been found to possess a variety of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-DMPT.

Scientific Research Applications

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated significant biological activities. Some compounds exhibited high DNA protective ability, strong antimicrobial activity, and cytotoxicity on cancer cell lines (Gür et al., 2020).

  • Synthesis and Characterization for Biological Activity : 5-Phenyl-1,3,4-thiadiazole-2-amine and its derivatives were synthesized for biological screening. These compounds showed potential for biological applications (Kumar et al., 2013).

  • Crystal Structure Analysis : The crystal structure of a related compound, 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, was determined, providing insights into molecular configurations important for research and development (Malinovskii et al., 2000).

  • Ultrasound-Assisted Synthesis : An ultrasound-assisted method for synthesizing thiadiazole derivatives was explored, demonstrating increased efficiency and potential for novel applications (Erdogan, 2018).

  • Spectral and X-ray Studies : Thiadiazol-2-amine derivatives were synthesized and analyzed using spectral and X-ray methods, contributing to a better understanding of their molecular structures (Dani et al., 2013).

  • Noncovalent Interactions Assessment : Research on adamantane-thiadiazole derivatives revealed insights into noncovalent interactions crucial for drug design and molecular engineering (El-Emam et al., 2020).

  • Antimicrobial Activity of Novel Derivatives : Synthesis of novel thiadiazole derivatives and their antimicrobial activities were investigated, highlighting the potential of these compounds in therapeutic applications (Farghaly et al., 2011).

  • Novel Synthesis Approaches : A new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives was developed, offering a safer and more efficient approach for compound production (Kokovina et al., 2021).

properties

IUPAC Name

5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-4-7(2,3)5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIWBDUUQYFUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355268
Record name 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine

CAS RN

89881-38-9
Record name 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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